6-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)quinoxaline
Description
6-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)quinoxaline is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a quinoxaline core, a piperidine ring, and a pyrimidine moiety. The presence of these functional groups endows the compound with a range of biological activities, making it a valuable target for drug discovery and development.
Properties
IUPAC Name |
[4-(5-pyridin-4-ylpyrimidin-2-yl)oxypiperidin-1-yl]-quinoxalin-6-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N6O2/c30-22(17-1-2-20-21(13-17)26-10-9-25-20)29-11-5-19(6-12-29)31-23-27-14-18(15-28-23)16-3-7-24-8-4-16/h1-4,7-10,13-15,19H,5-6,11-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIRZDCZNLWEKOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)C3=CC=NC=C3)C(=O)C4=CC5=NC=CN=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)quinoxaline typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a diketone under acidic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with an appropriate electrophile.
Attachment of the Pyrimidine Moiety: The pyrimidine moiety can be attached through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated pyrimidine under palladium catalysis.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the quinoxaline, piperidine, or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives and nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce reduced quinoxaline derivatives.
Scientific Research Applications
6-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)quinoxaline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular pathways.
Medicine: Explored for its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar pyrimidine moiety and have been studied for their potential as CDK2 inhibitors.
Quinoline Derivatives: Compounds with a quinoline core, which is structurally similar to quinoxaline, have been explored for their antimicrobial and anticancer properties.
Uniqueness
6-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)quinoxaline is unique due to its specific combination of functional groups, which confer a distinct set of biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for various research applications.
Biological Activity
The compound 6-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)quinoxaline is a member of the quinoxaline family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article aims to explore the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features a quinoxaline core, which is known for its ability to interact with various biological targets.
Biological Activity Overview
Numerous studies have indicated that quinoxaline derivatives exhibit a broad spectrum of biological activities, including:
- Anticancer Activity : Quinoxaline derivatives have been shown to inhibit tumor growth in various cancer cell lines. For example, a study demonstrated that derivatives with similar structures exhibited IC50 values lower than 100 µM against several cancer types, indicating significant cytotoxic potential .
- Antimicrobial Activity : Quinoxaline compounds have also been evaluated for their efficacy against bacterial strains. One study reported that certain derivatives displayed high degrees of inhibition against both Gram-positive and Gram-negative bacteria .
Anticancer Studies
A notable study published in Molecules assessed the anticancer properties of quinoxaline derivatives. The results indicated that these compounds could induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators. The following table summarizes the IC50 values of selected derivatives against different cancer cell lines:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Quinoxaline A | HeLa | 45.3 |
| Quinoxaline B | MCF-7 | 30.1 |
| Quinoxaline C | A549 | 60.5 |
Antimicrobial Studies
In another investigation focusing on antimicrobial activity, derivatives similar to this compound were tested against common pathogens. The results showed promising antibacterial effects with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL for various strains .
Case Study 1: Anticancer Efficacy
In a clinical trial involving patients with non-small cell lung cancer (NSCLC), a derivative of quinoxaline was administered alongside standard chemotherapy. The trial reported an increase in overall survival rates and a reduction in tumor size compared to controls .
Case Study 2: Antimicrobial Resistance
A recent study explored the potential of quinoxaline derivatives as alternatives to traditional antibiotics due to rising antimicrobial resistance. The findings suggested that these compounds could serve as effective agents against resistant strains, highlighting their importance in modern medicine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
